molecular formula C4H8ClF2NO B2848264 2,2-Difluoromorpholine hydrochloride CAS No. 1820647-38-8

2,2-Difluoromorpholine hydrochloride

Cat. No.: B2848264
CAS No.: 1820647-38-8
M. Wt: 159.56
InChI Key: KOXFKUYDIWWXLU-UHFFFAOYSA-N
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Description

2,2-Difluoromorpholine hydrochloride: is an organic compound with the molecular formula C4H8ClF2NO and a molecular weight of 159.56 g/mol It is a derivative of morpholine, where two hydrogen atoms are replaced by fluorine atoms at the 2-position, and it is combined with hydrochloric acid to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoromorpholine hydrochloride typically involves the fluorination of morpholine derivatives. One common method includes the reaction of morpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoromorpholine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 2,2-Difluoromorpholine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of 2,2-Difluoromorpholine.

Scientific Research Applications

2,2-Difluoromorpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoromorpholine hydrochloride involves its interaction with molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2-Difluoromorpholine: The free base form of 2,2-Difluoromorpholine hydrochloride, with similar chemical properties but without the hydrochloride salt.

    Morpholine: The parent compound, which lacks the fluorine substitutions and has different chemical and biological properties.

    2-Fluoromorpholine: A related compound with only one fluorine substitution, offering different reactivity and applications.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2,2-difluoromorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)3-7-1-2-8-4;/h7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFKUYDIWWXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820647-38-8
Record name 2,2-difluoromorpholine hydrochloride
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